molecular formula C6H8N4O2 B12935664 N-(1-acetyl-1,2,4-triazol-3-yl)acetamide CAS No. 5313-73-5

N-(1-acetyl-1,2,4-triazol-3-yl)acetamide

Cat. No.: B12935664
CAS No.: 5313-73-5
M. Wt: 168.15 g/mol
InChI Key: ZHTHETMODYRKCQ-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,4-triazol-3-yl)acetamide: is a compound belonging to the class of triazoles, which are nitrogen-containing heterocycles Triazoles are known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-acetyl-1,2,4-triazol-3-yl)acetamide typically involves the reaction of 1-acetyl-1,2,4-triazole with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(1-acetyl-1,2,4-triazol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, electrophiles.

Major Products Formed:

Scientific Research Applications

Chemistry: N-(1-acetyl-1,2,4-triazol-3-yl)acetamide is used as a building block in the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antifungal and antibacterial agents. Its triazole ring is a common motif in many pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Uniqueness: N-(1-acetyl-1,2,4-triazol-3-yl)acetamide is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

5313-73-5

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

N-(1-acetyl-1,2,4-triazol-3-yl)acetamide

InChI

InChI=1S/C6H8N4O2/c1-4(11)8-6-7-3-10(9-6)5(2)12/h3H,1-2H3,(H,8,9,11)

InChI Key

ZHTHETMODYRKCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C=N1)C(=O)C

Origin of Product

United States

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